2-(2-Fluoroethyl)cyclopentan-1-one
Overview
Description
2-(2-Fluoroethyl)cyclopentan-1-one is an organic compound with the chemical formula C7H11FO . It has a molecular weight of 130.16 . It appears as a liquid and is commonly known as 2-FEC.
Molecular Structure Analysis
The InChI code for this compound is1S/C7H11FO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2
. The InChI key is HPPBWMDYOWOEOX-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a colorless liquid with a fruity odor. It should be stored at a temperature of 4°C .Scientific Research Applications
Chemical Precursors and Decomposition Products
- A study identified 1-[(2"-fluorophenyl)(methylimino) methyl]cyclopentan-1-ol as a suspected chemical precursor of 2-fluorodeschloroketamine, elucidating its decomposition pathways and chemical behavior in protic solvents. This research provided insights into the analysis and identification of novel chemical substances (Luo et al., 2022).
Synthesis of Heterocycles
- Research on the synthesis of pyridyl-substituted five-membered heterocycles from cyclopentanone demonstrated the compound's utility in generating potential inhibitors of p38 mitogen-activated protein kinase, showcasing the versatility of cyclopentanone derivatives in medicinal chemistry (Thaher et al., 2008).
Renewable High-Density Fuel
- Cyclopentanone derived from hemicellulose has been used to synthesize renewable high-density fuel, emphasizing the role of cyclopentanone derivatives in sustainable energy solutions. This application demonstrates the compound's potential in contributing to the development of biofuels (Wang et al., 2017).
Synthesis of All-Carbon Quaternary Stereogenic Centers
- Another study focused on the synthesis of (S)-2-methyl-3-fluorophenyl cyclopentanone methyl ester via inter- and intramolecular alkylation reactions, highlighting the compound's role in generating complex molecular structures with all-carbon quaternary stereogenic centers (Penrose et al., 2015).
Hydrogen Storage Material
- Research on 3-methyl-1,2-BN-cyclopentane investigated its properties relevant to hydrogen storage applications, such as viscosity and thermal stability, suggesting the potential of cyclopentanone derivatives in energy storage technologies (Luo et al., 2013).
Properties
IUPAC Name |
2-(2-fluoroethyl)cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPBWMDYOWOEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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